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Introduction
The C-type lectin domain family 4, member d (Clec4d), also known as Dectin-3 or MCL, is a

pattern recognition receptor (PRR) predominantly expressed on myeloid cells such as

macrophages and neutrophils. It plays a crucial role in the innate immune response by

recognizing specific carbohydrate structures on pathogens, particularly fungi and mycobacteria.

Upon ligand binding, Clec4d forms a heterodimeric complex with another C-type lectin receptor,

Mincle (Clec4e), and signals through the spleen tyrosine kinase (Syk) and NF-κB pathway to

induce inflammatory responses.[1] Dysregulation of the Clec4d signaling pathway has been

implicated in various inflammatory diseases and cancer.[1][2] Consequently, the generation of

Clec4d knockout (KO) mouse models is an invaluable tool for elucidating its precise

physiological functions and for the development of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the

generation of Clec4d knockout mouse models using two state-of-the-art gene-editing

technologies: CRISPR/Cas9 and homologous recombination in embryonic stem (ES) cells.

Gene Targeting Strategies for Clec4d
The mouse Clec4d gene is located on chromosome 6. The choice of gene-editing strategy

depends on factors such as desired precision, timeline, and available resources.
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CRISPR/Cas9-mediated Knockout: This method offers a rapid and efficient way to generate

knockout mice by introducing insertion/deletion (indel) mutations within a critical exon of the

Clec4d gene, leading to a frameshift and a premature stop codon.

Homologous Recombination in ES Cells: This traditional method allows for the precise

replacement of a genomic region of the Clec4d gene with a selection cassette, offering a

high degree of control over the resulting genetic modification.

Phenotypic Analysis of Clec4d Knockout Mice
Previously generated Clec4d knockout mice have been reported to exhibit distinct

immunological phenotypes. A summary of these findings is presented below to provide

researchers with expected outcomes and areas for further investigation.
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Phenotypic Category
Observation in Clec4d KO
Mice

Reference

Immune Response to

Mycobacteria

Higher bacterial burdens and

increased mortality upon M.

tuberculosis infection.

Exacerbated pulmonary

inflammation with enhanced

neutrophil recruitment.

Immune Response to Fungi
Increased susceptibility to

Candida albicans infections.
[1]

Inflammatory Response

More susceptible to dextran

sodium sulfate (DSS)-induced

colitis.

[1]

Cancer

Knockdown of Clec4d in a

gastric cancer model inhibited

cell proliferation and migration.

[1]

Sarcopenia

Knockdown of Clec4d in a

mouse model of sarcopenia

promoted myogenic

differentiation and inhibited

muscle atrophy.

[2]

Experimental Protocols
Here we provide detailed protocols for the generation of Clec4d knockout mice using both

CRISPR/Cas9 and homologous recombination.

Protocol 1: CRISPR/Cas9-Mediated Generation of
Clec4d Knockout Mice
This protocol describes the generation of Clec4d knockout mice by microinjecting

CRISPR/Cas9 ribonucleoproteins (RNPs) into zygotes.
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Workflow for CRISPR/Cas9-Mediated Knockout

Design & Preparation
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Microinjection of RNP

Cas9 Protein Preparation

Zygote Collection Embryo Transfer Founder Screening (Genotyping) Breeding to F1 F1 Genotyping & Phenotyping
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Figure 1: Experimental workflow for generating Clec4d knockout mice using CRISPR/Cas9.

sgRNA Design and Synthesis
Target Selection: Identify a suitable target exon early in the Clec4d coding sequence. Exon 2

is a good candidate as its disruption is likely to lead to a loss-of-function allele.

sgRNA Design: Use online tools such as Benchling or CRISPOR to design sgRNAs targeting

exon 2 of the mouse Clec4d gene (NCBI Gene ID: 17474). Select sgRNAs with high on-

target and low off-target scores.

Example sgRNA Target Sequences (targeting Exon 2):

sgRNA 1: 5'-GCTGCTGGCTGGCAGCGGCT-3' (PAM: AGG)

sgRNA 2: 5'-TGCAGCAGTGGCAGCAGCTC-3' (PAM: AGG)

sgRNA Synthesis: Synthesize the designed sgRNAs using a commercially available in vitro

transcription kit or order synthetic sgRNAs.
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Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP)
Complex

Mix the synthesized sgRNA and Cas9 nuclease protein at a molar ratio of 1:1.

Incubate the mixture at 37°C for 10 minutes to allow for RNP complex formation.

The final concentration for microinjection should be approximately 50 ng/µL for Cas9 protein

and 25 ng/µL for sgRNA.

Microinjection into Zygotes
Collect zygotes from superovulated female mice.

Microinject the RNP complex into the cytoplasm or pronucleus of the zygotes.

Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

Genotyping of Founder Mice
At 3 weeks of age, obtain tail biopsies from the resulting pups.

Extract genomic DNA from the biopsies.

Perform PCR amplification of the targeted region of the Clec4d gene.

Forward Primer: 5'-AGTGCTGGGATTACAGGCGT-3'

Reverse Primer: 5'-TGTACACACACACGCACACA-3'

Analyze the PCR products by Sanger sequencing to identify indel mutations.

Protocol 2: Generation of Clec4d Knockout Mice via
Homologous Recombination in ES Cells
This protocol outlines the generation of a Clec4d knockout mouse by replacing exon 2 with a

neomycin resistance cassette.
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Workflow for Homologous Recombination-Based
Knockout

Targeting Vector Construction ES Cell Targeting Mouse Generation

Isolate Homology Arms Clone into Vector with Neo Cassette Electroporation G418 Selection Screening of ES Cell Clones Blastocyst Injection Generation of Chimeric Mice Breeding for Germline Transmission
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Figure 2: Experimental workflow for generating Clec4d knockout mice using homologous
recombination.

Targeting Vector Design and Construction
Design: The targeting vector should contain a 5' homology arm and a 3' homology arm

flanking a neomycin resistance cassette. The homology arms should be isogenic to the ES

cells being used and typically range from 2-5 kb in length. The region to be deleted will

encompass exon 2 of the Clec4d gene.

Construction:

Amplify the 5' and 3' homology arms from genomic DNA using high-fidelity polymerase.

Clone the homology arms and the neomycin cassette into a suitable backbone vector

(e.g., pBluescript).

ES Cell Culture and Electroporation
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic

fibroblasts.

Linearize the targeting vector and electroporate it into the ES cells.

Plate the electroporated cells onto feeder layers.
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Selection and Screening of Targeted ES Cell Clones
After 24 hours, add G418 to the culture medium to select for cells that have integrated the

neomycin cassette.

After 7-10 days, pick resistant colonies and expand them.

Screen for homologous recombination events by PCR and Southern blotting.

PCR Screening Primers:

Forward Primer (outside 5' homology arm): 5'-GTAGGAGGCTTGCTTCCTGA-3'

Reverse Primer (within neomycin cassette): 5'-GCGAAGAACTCCAGCATGAG-3'

Generation of Chimeric Mice
Inject the correctly targeted ES cells into blastocysts.

Transfer the blastocysts into pseudopregnant female mice.

The resulting chimeric pups will have coat color contributions from both the ES cells and the

host blastocyst.

Germline Transmission
Breed high-percentage male chimeras with wild-type females.

Genotype the offspring to identify those that have inherited the targeted allele.

Clec4d Signaling Pathway
The following diagram illustrates the signaling pathway initiated by Clec4d upon recognition of

a pathogen-associated molecular pattern (PAMP).
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Figure 3: Simplified Clec4d signaling pathway.

Comparative Analysis of Knockout Strategies
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Feature CRISPR/Cas9
Homologous
Recombination in ES Cells

Efficiency High Low

Speed Fast (months) Slow (a year or more)

Cost Relatively low High

Precision
Can have off-target effects;

generates indels

Precise replacement of

genomic regions

Flexibility
Ideal for generating simple

knockouts

Allows for complex

modifications (e.g., conditional

knockouts, knock-ins)

Conclusion
The generation of Clec4d knockout mouse models is a critical step in dissecting the complex

roles of this C-type lectin receptor in immunity and disease. Both CRISPR/Cas9 and

homologous recombination offer powerful, albeit different, approaches to achieve this goal. The

choice of methodology will depend on the specific research question and available resources.

The protocols and information provided herein serve as a detailed guide for researchers to

successfully generate and characterize Clec4d knockout mice, thereby advancing our

understanding of its function and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Generating Clec4d Knockout Mouse Models for
Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577392#how-to-generate-clec4d-knockout-mouse-
models-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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